molecular formula C23H23NO4 B1390321 Fmoc-beta-cyclopenten-1-yl-DL-alanine CAS No. 1219148-79-4

Fmoc-beta-cyclopenten-1-yl-DL-alanine

Cat. No.: B1390321
CAS No.: 1219148-79-4
M. Wt: 377.4 g/mol
InChI Key: REAWFVHRWNQWDF-UHFFFAOYSA-N
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Description

Fmoc-beta-cyclopenten-1-yl-DL-alanine is a derivative of alanine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques . The molecular formula of this compound is C23H23NO4, and it has a molecular weight of 377.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-cyclopenten-1-yl-DL-alanine typically involves the protection of the amino group of beta-cyclopenten-1-yl-DL-alanine with an Fmoc group. This process can be achieved through the following steps:

    Protection of the Amino Group: The amino group of beta-cyclopenten-1-yl-DL-alanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-cyclopenten-1-yl-DL-alanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentenyl ring.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.

    Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Deprotection: Beta-cyclopenten-1-yl-DL-alanine.

    Substitution: Peptides or peptide derivatives.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the cyclopentenyl ring.

Scientific Research Applications

Fmoc-beta-cyclopenten-1-yl-DL-alanine is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used in the synthesis of peptides and peptide-based compounds.

    Biology: The compound is used in proteomics research to study protein structure and function.

    Industry: The compound is used in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-beta-cyclopenten-1-yl-DL-alanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-beta-cyclopenten-1-yl-L-alanine: Similar structure but with a specific L-configuration.

    Fmoc-beta-cyclopenten-1-yl-D-alanine: Similar structure but with a specific D-configuration.

    Fmoc-beta-cyclopenten-1-yl-glycine: Similar structure but with glycine instead of alanine.

Uniqueness

Fmoc-beta-cyclopenten-1-yl-DL-alanine is unique due to its DL-configuration, which allows it to be used in the synthesis of both D- and L-peptides. This versatility makes it a valuable tool in peptide synthesis and proteomics research.

Properties

IUPAC Name

3-(cyclopenten-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-7,9-12,20-21H,1-2,8,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWFVHRWNQWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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